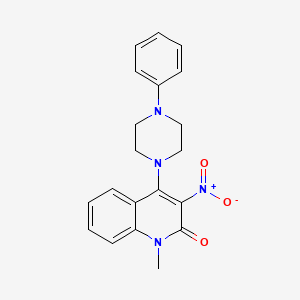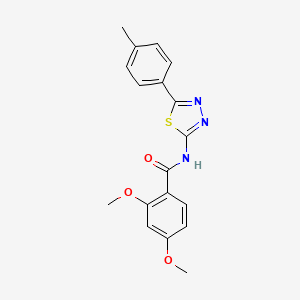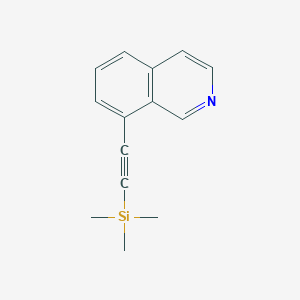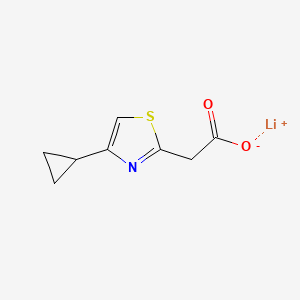![molecular formula C18H10Cl5F3N2O2 B2919911 5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole CAS No. 318959-28-3](/img/structure/B2919911.png)
5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical compounds like the one you mentioned often have specific uses in various industries. For example, Triclosan, a similar compound, is a chlorinated phenolic antibacterial compound found as an active ingredient in many personal care and household products .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of phenolxy herbicides- Zn/Al-layered double hydroxides nanohybrids by reacting 2, 4-di chloro- (24D) and 2, 4, 5-trichlorophenoxy acetic acid (TCPA) nanocomposites were accomplished using direct method of ion exchange .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and are often studied using various analytical techniques. For example, the release of nanohybrids into various aqueous solutions; carbonate and phosphate was found to be controlled by parabolic diffusion at the beginning of the process .Scientific Research Applications
Antimicrobial Agent
This compound acts as a broad-spectrum, lipophilic antimicrobial agent used in various consumer products. Its efficacy against bacteria and fungi makes it a valuable component in personal care and household cleaning products. It’s often found in items like shampoos, deodorants, toothpastes, mouthwashes, and cleaning agents .
Preservative
Due to its bacteriostatic properties, it serves as a preservative in cosmetic and detergent compositions. It inhibits the growth of microorganisms, thereby extending the shelf life and maintaining the quality of the products .
Antiseptic and Disinfectant
The compound is utilized as an antiseptic and disinfectant, providing protection against microbial contamination. It’s particularly useful in healthcare settings for sterilizing surfaces and equipment .
Anticonvulsant
Research suggests potential anticonvulsant properties, indicating its use in the treatment or management of seizure disorders. This application is still under investigation and could lead to new therapeutic approaches .
Textile Industry
In the textile industry, it’s used to treat fabrics to prevent bacterial and fungal growth. This application imparts odor protection to various textiles, including wool, synthetics, blends, and non-wovens .
Environmental Impact Studies
Given its widespread use and bioaccumulation, there’s ongoing research into the environmental impact of this compound. Studies focus on its presence in environmental and biological samples and its potential as an endocrine disruptor .
Mechanism of Action
Target of Action
The primary target of this compound, also known as Triclosan , is the thyroid hormone homeostasis . It is suggested that Triclosan may alter thyroid hormone (TH) homeostasis via activation of the human pregnane X receptor (PXR) and inhibition of diiodothyronine (T2) sulfotransferases .
Mode of Action
Triclosan interacts with its targets by altering the circulating concentrations of thyroxine . This alteration is achieved through the activation of the human pregnane X receptor (PXR) and the inhibition of diiodothyronine (T2) sulfotransferases .
Biochemical Pathways
The biochemical pathways affected by Triclosan primarily involve the thyroid hormone homeostasis . The compound’s interaction with its targets leads to changes in these pathways, potentially disrupting the normal functioning of the thyroid gland .
Pharmacokinetics
It is known that triclosan is a chlorinated phenolic antibacterial compound found as an active ingredient in many personal care and household products .
Result of Action
The molecular and cellular effects of Triclosan’s action primarily involve alterations in thyroid hormone homeostasis . These alterations can lead to dose-dependent decreases in total thyroxine (T4), as demonstrated in studies involving weanling female Long Evans rats .
Action Environment
The action, efficacy, and stability of Triclosan can be influenced by environmental factors. For instance, due to its widespread use and bioaccumulative nature, Triclosan is often detected in environmental and human biological samples . Furthermore, the compound’s action can be influenced by factors such as the presence of other chemicals and the physiological state of the organism .
Safety and Hazards
properties
IUPAC Name |
5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl5F3N2O2/c1-28-17(30-14-3-2-8(19)4-12(14)22)9(16(27-28)18(24,25)26)7-29-15-6-11(21)10(20)5-13(15)23/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESVKFYJADISRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC2=CC(=C(C=C2Cl)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(3,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2919833.png)



![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2919839.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2919840.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{4-hydroxy-4-[(morpholin-4-yl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B2919841.png)
![2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2919842.png)
![Pyridin-3-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2919843.png)

![7-(4-bromophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2919847.png)

